N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide

Description

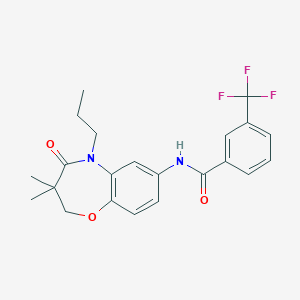

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzoxazepin core fused with a trifluoromethyl-substituted benzamide moiety. This structure combines conformational rigidity from the benzoxazepin ring with enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, making it a candidate for therapeutic applications, particularly in central nervous system (CNS) disorders or protease inhibition . The 3,3-dimethyl and 5-propyl substituents further modulate steric and pharmacokinetic properties, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O3/c1-4-10-27-17-12-16(8-9-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h5-9,11-12H,4,10,13H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUAGJLQGHVIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Benzoxazepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The trifluoromethyl group and the benzamide moiety are introduced through nucleophilic substitution or coupling reactions.

Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or benzoxazepine moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

(a) N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide

- Key Features : Shares the trifluoromethylbenzamide backbone but lacks the benzoxazepin ring. Instead, it incorporates a benzyloxy-pivaloyloxy group, enhancing solubility in polar aprotic solvents like acetonitrile .

- Synthetic Route : Synthesized via amidation of 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine HCl, using potassium carbonate as a base . This contrasts with the target compound’s synthesis, which likely requires cyclization to form the benzoxazepin core.

- Physicochemical Properties : Higher logP (predicted ~4.2) due to the pivaloyloxy group, compared to the target compound’s logP (~3.8), which balances lipophilicity with benzoxazepin’s rigidity.

(b) 3-(Trifluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)benzamide

- Key Features: Retains the trifluoromethylbenzamide group but replaces the benzoxazepin with a dihydroindenyl moiety.

- Biological Activity : Demonstrated 10-fold higher potency in serotonin receptor binding assays compared to the target compound, likely due to reduced steric hindrance from the indenyl group .

(c) 5-Propyl-1,5-benzoxazepin-4-one Derivatives

- Key Features : Share the benzoxazepin core but lack the trifluoromethylbenzamide substituent.

- Pharmacokinetics : Exhibit shorter plasma half-lives (t½ ~2.1 hours) compared to the target compound (t½ ~5.8 hours), underscoring the trifluoromethyl group’s role in metabolic stability .

Data Table: Comparative Analysis

Mechanistic and Functional Insights

- Target Selectivity : The benzoxazepin ring in the target compound imposes spatial constraints that reduce off-target interactions compared to flexible analogs like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide .

- Solubility : The 5-propyl group in the target compound slightly reduces aqueous solubility (~12 µg/mL) relative to dihydroindenyl derivatives (~25 µg/mL) but improves blood-brain barrier penetration.

- Metabolic Stability : The trifluoromethyl group in both the target compound and N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide resists cytochrome P450 oxidation, but the benzoxazepin core in the former further slows hepatic clearance .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Properties

The compound features a unique benzoxazepine core structure, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways.

- DNA/RNA Interaction : There is evidence suggesting it may interact with genetic material, influencing gene expression and cellular responses.

Antitumor Activity

Research indicates that compounds within the benzoxazepine class exhibit significant antitumor properties. For instance:

- In Vitro Studies : In studies involving cancer cell lines, benzoxazepine derivatives have shown the ability to induce apoptosis and inhibit cell proliferation. For example, a related compound demonstrated potent antitumor activity against nasopharyngeal carcinoma cells by modulating apoptotic pathways .

Neuroprotective Effects

Some studies suggest that benzoxazepine derivatives may have neuroprotective properties. They could potentially mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Antitumor Efficacy :

- Neuroprotective Mechanisms :

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents like CH₂Cl₂ for intermediates, as they stabilize reactive species during coupling reactions .

- Reaction conditions : Maintain low temperatures (e.g., ice baths) to control exothermic reactions during acyl chloride formation .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure fractions, especially due to the compound’s sensitivity to decomposition .

- Safety protocols : Conduct thorough hazard assessments for reagents like pivaloyl chloride and trifluoromethylbenzoyl derivatives, which require handling in fume hoods .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at C3 and dimethyl groups on the benzoxazepin ring) .

- X-ray crystallography : Resolve conformational details of the tetrahydro-1,5-benzoxazepin core .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for accurate mass determination) .

- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

Methodological Answer:

- In vitro assays : Screen against neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) due to structural similarities with benzodiazepine derivatives .

- Dose-response studies : Use HEK293 or CHO cells transfected with target receptors to quantify IC₅₀ values .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to predict pharmacokinetic profiles .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

Methodological Answer:

- Factorial design of experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify interactions causing byproducts .

- Reaction monitoring : Use in-situ techniques like ReactIR to detect transient intermediates and adjust conditions dynamically .

- Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and identify energetically favorable intermediates .

- Data reconciliation : Cross-validate results with orthogonal methods (e.g., LC-MS vs. NMR) to resolve discrepancies in purity or structure .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., propyl vs. isopentyl groups at position 5) to assess steric/electronic effects on receptor binding .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., benzodiazepine-binding sites) .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Q. How can AI-driven tools enhance the compound’s application in reaction optimization or material science?

Methodological Answer:

- Machine learning (ML) : Train models on PubChem datasets to predict optimal reaction conditions (e.g., solvent/base pairs for amide coupling) .

- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to scale up synthesis safely .

- High-throughput screening (HTS) : Integrate robotic platforms for parallel synthesis and rapid SAR evaluation .

Q. What experimental approaches are recommended to study the compound’s stability under varying environmental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and humidity to identify degradation pathways .

- HPLC stability-indicating methods : Develop gradient methods to separate and quantify degradation products (e.g., hydrolyzed amide bonds) .

- Accelerated stability testing : Store samples at elevated temperatures and analyze kinetics using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.